molecular formula C7H13NO2 B8056930 Ethyl 3-methylazetidine-3-carboxylate

Ethyl 3-methylazetidine-3-carboxylate

Cat. No.: B8056930
M. Wt: 143.18 g/mol
InChI Key: VAJSPSBSLYLXJD-UHFFFAOYSA-N
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Description

Ethyl 3-methylazetidine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-methylazetidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthetic routes, and its implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a carboxylate functional group and a methyl substituent at the third carbon. Its molecular formula is C7H13NO2C_7H_{13}NO_2. The unique structure of this compound contributes to its diverse chemical and biological properties, making it a significant candidate in pharmaceutical applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial and anti-inflammatory activities. These effects are likely due to its ability to interact with specific molecular targets, potentially acting as ligands in biological systems.

A comparative analysis of related compounds underscores the potential of this compound in developing antimicrobial agents:

Compound NameAntimicrobial ActivityUnique Features
This compoundModerateAzetidine ring enhances reactivity
Methyl 3-ethylazetidine-3-carboxylateLowDifferent alkyl substitution
Tert-butyl 3-methylazetidine-3-carboxylateHighBulky group increases lipophilicity

Anticancer Potential

Research has also focused on the anticancer properties of this compound. Studies suggest that azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. This interaction could lead to the modulation of biochemical pathways critical for cellular function .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, which include:

  • Base-Catalyzed Reactions : Using sodium hydroxide in tetrahydrofuran (THF) at controlled temperatures.
  • Nucleophilic Substitution : Reactions involving nucleophiles can yield various derivatives, enhancing biological activity.

Case Studies

  • Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could decrease cell viability significantly, indicating its potential as a lead compound in anticancer drug development .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-methylazetidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules.

Key Applications:

  • Pharmaceutical Development: It is utilized as an intermediate in synthesizing bioactive compounds, including drugs targeting specific diseases such as cancer and infectious diseases .
  • Agrochemicals: The compound is being investigated for its potential use in developing new agrochemicals that could enhance agricultural productivity.
  • Specialty Chemicals: It is also involved in producing specialty chemicals with unique properties, contributing to advancements in materials science.

Recent studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.

Research Findings:

  • Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel therapeutic agents.

Case Studies:

  • SARS-CoV-2 Inhibitors: Research has focused on designing inhibitors targeting the SARS-CoV-2 macrodomain using derivatives of this compound. These studies aim to identify compounds that can effectively disrupt viral replication mechanisms .
  • Estrogen Receptor Modulators: The compound's derivatives are being evaluated for their potential as estrogen receptor modulators, which could lead to new treatments for hormone-related cancers .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several methods that highlight its versatility.

Method Starting Materials Reaction Conditions Yield
Methyl Chloroformate Reaction3-MethylazetidineBasic conditions (NaOH or K2CO3), THF solventUp to 99%
Benzyl Chloroformate ReactionMethyl Azetidine-3-Carboxylate HydrochlorideTHF and water at 0°C for 18 hoursHigh

These methods illustrate the compound's adaptability in synthetic strategies, enabling researchers to explore its full potential in various applications.

Properties

IUPAC Name

ethyl 3-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJSPSBSLYLXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035217-25-4
Record name 1035217-25-4
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